![molecular formula C11H13N3S B1517963 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 1155908-51-2](/img/structure/B1517963.png)
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Übersicht
Beschreibung
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, also known as 2-MMI, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of aniline, an aromatic amine, and is commonly used in the synthesis of other compounds. 2-MMI has been studied for its potential uses in drug discovery, as a therapeutic agent, and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assessment
- The ABTS/PP decolorization assay, a method to measure antioxidant capacity, utilizes reaction pathways that could involve compounds structurally related to 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline. Some antioxidants can form coupling adducts with ABTS radicals, a process potentially applicable to studying reactions of similar compounds (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
- Analytical methods used in determining antioxidant activity, including the ABTS test, provide a framework for evaluating the antioxidant potential of compounds like this compound. These methods are crucial for assessing the efficacy of such compounds in various applications (Munteanu & Apetrei, 2021).
Sulfonamides in Drug Development
- Sulfonamides, featuring a sulfanyl group as in the compound of interest, are explored for their therapeutic potential across various applications, including their role as carbonic anhydrase inhibitors and in anticancer agents. This underscores the relevance of sulfanyl-containing compounds in scientific research and their diverse biological activities (Carta et al., 2012).
Removal of Pharmaceuticals from Water
- The removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques highlights the environmental impact and remediation strategies for similar compounds. This research is indicative of the scientific community's interest in managing the environmental presence of chemically related compounds (Prasannamedha & Kumar, 2020).
Conversion to CNS Acting Drugs
- Benzimidazoles, imidazothiazoles, and imidazoles, classes that share functional groups with the compound of interest, have been explored for their potential conversion into more potent central nervous system (CNS) acting drugs. This exploration suggests a pathway for leveraging the chemical structure of this compound for developing CNS therapeutics (Saganuwan, 2020).
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-6-14(11)2/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTRZWPIORYHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CN2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



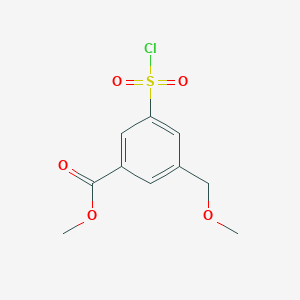

amine](/img/structure/B1517883.png)
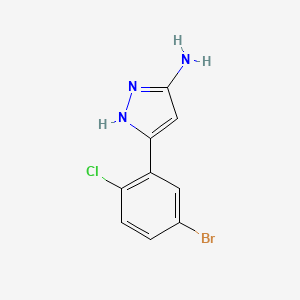
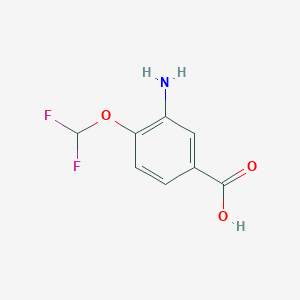



![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)
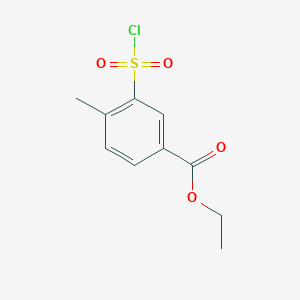
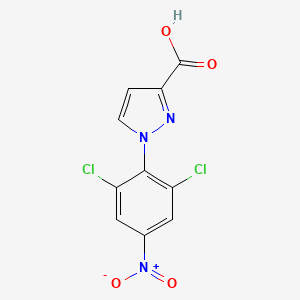

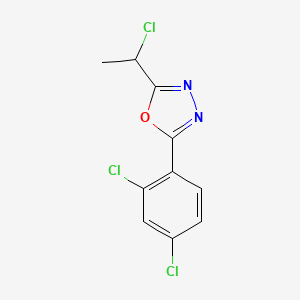
amine](/img/structure/B1517902.png)